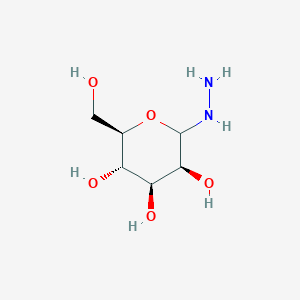
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is a chemical compound that belongs to the family of amino acids. It is a derivative of proline, which is an essential amino acid that the human body cannot produce on its own. L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is a synthetic compound that has been used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is not fully understood. However, it is believed to work by stabilizing the folded state of proteins. It may also enhance the activity of enzymes by binding to their active sites and increasing their affinity for substrates.
Biochemical and Physiological Effects:
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been shown to have various biochemical and physiological effects, including:
1. Stabilization of protein structure: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been shown to stabilize the folded state of proteins. This can lead to increased protein stability and function.
2. Enhancement of enzyme activity: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been shown to enhance the activity of some enzymes. This can lead to increased efficiency in catalyzing reactions.
3. Anti-inflammatory effects: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been shown to have anti-inflammatory effects. It may reduce inflammation by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has several advantages and limitations for lab experiments. Some advantages include:
1. High purity and yield: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) can be synthesized in high yield and purity, making it suitable for use in scientific research.
2. Versatility: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) can be used for various purposes in scientific research, including the synthesis of peptides and proteins, study of protein folding, and study of enzyme catalysis.
Some limitations of L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) for lab experiments include:
1. Limited availability: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is not widely available, making it difficult to obtain for some researchers.
2. Limited understanding of mechanism of action: The mechanism of action of L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is not fully understood, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research involving L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI), including:
1. Study of its effects on protein aggregation: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) may have potential as a therapeutic agent for protein aggregation diseases such as Alzheimer's and Parkinson's.
2. Development of new enzyme catalysts: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) may be used to develop new enzyme catalysts with improved activity and selectivity.
3. Study of its effects on protein-protein interactions: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) may be used to study the effects of proline residues on protein-protein interactions, which could lead to new insights into protein function and regulation.
Conclusion:
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is a synthetic compound that has been used in scientific research for various purposes. It has been shown to have several biochemical and physiological effects, including stabilization of protein structure and enhancement of enzyme activity. While there are some limitations to its use in lab experiments, there are also several potential future directions for research involving this compound.
Synthesis Methods
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is synthesized by the reaction of L-proline with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine. The product is obtained in high yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been used in scientific research for various purposes, including:
1. Synthesis of peptides and proteins: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is used as a building block in the synthesis of peptides and proteins. It is used to introduce proline residues into peptides and proteins.
2. Study of protein folding: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been used to study the folding of proteins. It has been shown to stabilize the folded state of proteins, making it easier to study their structure and function.
3. Study of enzyme catalysis: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been used to study the catalytic activity of enzymes. It has been shown to enhance the activity of some enzymes, making them more efficient in catalyzing reactions.
properties
CAS RN |
124618-51-5 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
ethyl (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-2-12-7(11)6-4(9)3-5(10)8-6/h4,6,9H,2-3H2,1H3,(H,8,10)/t4-,6-/m0/s1 |
InChI Key |
PLHCUNPELFMSPY-NJGYIYPDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](CC(=O)N1)O |
SMILES |
CCOC(=O)C1C(CC(=O)N1)O |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)N1)O |
synonyms |
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



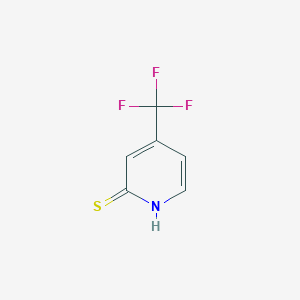

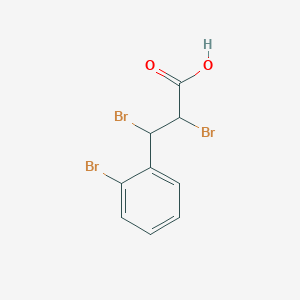
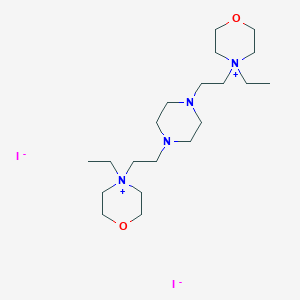

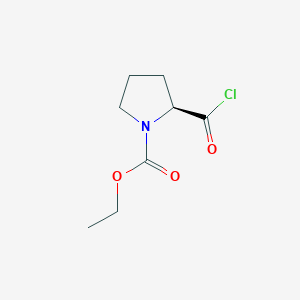


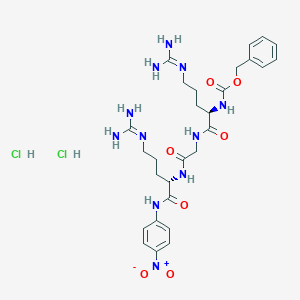
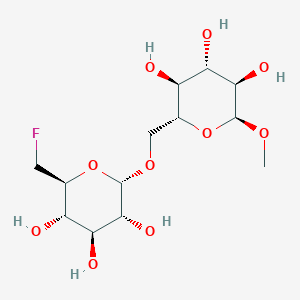
![4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)
